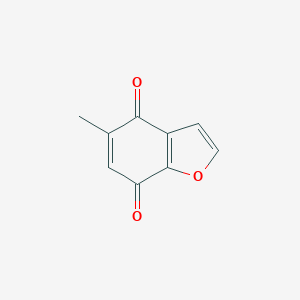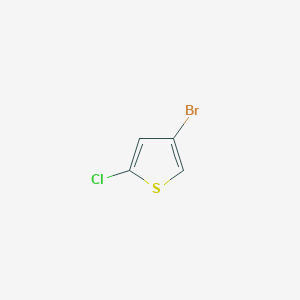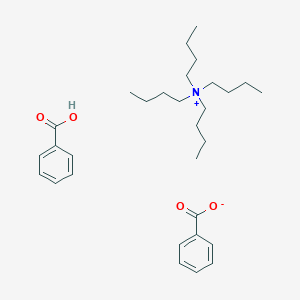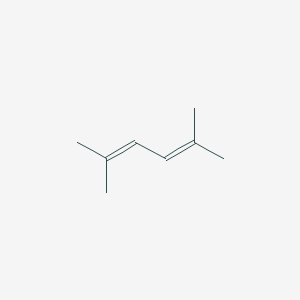
N-Hydroxyurethane
描述
作用机制
Target of Action
N-Hydroxyurethane is a chemical compound that interacts with various biological targets. The primary target of this compound is the pyrimidine base, cytosine, of nucleic acids . This interaction plays a crucial role in its mechanism of action.
Mode of Action
The mode of action of this compound involves its reaction with the pyrimidine base, cytosine, of nucleic acids . This interaction leads to changes at the molecular level, affecting the structure and function of the nucleic acids.
Biochemical Pathways
It is known that this compound can cause chromosomal fragmentation at millimolar concentrations . This suggests that it may interfere with DNA replication and repair pathways, leading to genomic instability.
Pharmacokinetics
It is known that this compound can be synthesized from urethane, suggesting that it may be metabolized in the body .
Result of Action
The interaction of this compound with nucleic acids can lead to chromosomal fragmentation at millimolar concentrations . This can result in cell toxicity, particularly in cultured normal human leukocytes . The cellular effects of this compound’s action are likely to depend on the concentration of the compound and the specific cell type.
生化分析
Biochemical Properties
N-Hydroxyurethane plays a significant role in biochemical reactions, particularly in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides . It interacts with enzymes such as N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine, facilitating these reactions. The nature of these interactions involves the formation of stable intermediates that promote the desired chemical transformations.
Cellular Effects
This compound has been shown to cause chromosomal fragmentation at millimolar concentrations and induce cell toxicity in cultured normal human leukocytes . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects highlight the potential cytotoxic nature of this compound and its impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: N-Hydroxyurethane can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C2H5OCOCl} + \text{NH2OH} \cdot \text{HCl} \rightarrow \text{C2H5OCOONH2} + \text{NaCl} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
化学反应分析
Types of Reactions: N-Hydroxyurethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyurea.
Reduction: It can be reduced to form ethyl carbamate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-Hydroxyurea
Reduction: Ethyl carbamate
Substitution: Various N-substituted derivatives
科学研究应用
N-Hydroxyurethane has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
相似化合物的比较
N-Hydroxyurethane is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Ethyl carbamate: Lacks the hydroxyl group and has different reactivity.
N-Hydroxyurea: Contains an additional hydroxyl group and has different biological activities.
Hydroxycarbamic acid methyl ester: Similar structure but different alkyl group.
These compounds share some similarities in their chemical properties but differ significantly in their reactivity and applications.
属性
IUPAC Name |
ethyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWEGHHYWGXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207635 | |
| Record name | N-Hydroxyurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-41-3 | |
| Record name | Hydroxyurethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxyurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxyurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydroxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYURETHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of N-Hydroxyurethane in rodents?
A1: this compound is primarily metabolized via N-hydroxylation in rodents, leading to the formation of urethane. [] Interestingly, urethane can also be converted back to this compound in these animals, indicating a reversible metabolic pathway. []
Q2: Does this compound metabolism differ in various organs?
A2: Yes, while liver homogenates from several species can metabolize this compound into urethane, this activity is not consistently observed in other organs. For example, whole-body homogenates of newborn mice and lung homogenates of young rats showed minimal or no metabolism of urethane to this compound. []
Q3: What enzyme is responsible for the conversion of this compound to urethane in the liver?
A3: Studies suggest that liver aldehyde oxidase plays a significant role in the reduction of this compound to urethane. This reaction requires the presence of electron donors like acetaldehyde or 2-hydroxypyrimidine. []
Q4: What other metabolic pathways are involved in this compound breakdown?
A4: this compound can also be conjugated with glucuronic acid, forming this compound glucuronide. [] Additionally, studies have identified ethylmercapturic acid, ethylmercapturic acid sulfoxide, and N-acetyl-S-carbethoxycysteine as urinary metabolites in animals treated with this compound. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.
Q6: Are there specific spectroscopic data available for this compound?
A6: While the provided research excerpts do not detail specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize compounds like this compound.
Q7: What are the carcinogenic effects of this compound?
A8: this compound has been shown to induce thymic lymphosarcomas and lung adenomas in mice following repeated intraperitoneal injections. []
Q8: How does the carcinogenic potency of this compound compare to urethane?
A9: Studies in mice suggest that this compound exhibits similar carcinogenic potency to urethane in inducing both thymic lymphosarcomas and lung adenomas. [, ]
Q9: Does this compound affect DNA synthesis?
A11: Yes, this compound has been shown to inhibit DNA synthesis in HeLa cells without significantly affecting RNA or protein synthesis. This inhibition is thought to target a reaction in the biosynthesis of deoxyribonucleotides from ribonucleotides. []
Q10: Does this compound induce chromosome aberrations?
A12: Research suggests that this compound can induce chromosome aberrations in both plant and human cell models. In Vicia faba root meristems, it caused chromosomal breaks. [] Similarly, in cultured human leukocytes, this compound at millimolar concentrations resulted in a high incidence of chromosome breaks. []
Q11: How is this compound typically analyzed and quantified?
A13: Gas chromatography, particularly when coupled with derivatization techniques like trimethylsilylation or acetylation, has been used for the analysis and quantification of this compound and its metabolites. [] Colorimetric methods for determining this compound and related compounds have also been developed. []
Q12: Has this compound been investigated for any therapeutic applications?
A15: While this compound itself is not used clinically, some derivatives, particularly bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives, have shown promising antitumor activity in preclinical studies. [, ]
Q13: Is there any research on this compound's impact on specific organs like the prostate?
A16: Studies have investigated the uptake and secretion of this compound by the prostate gland in dogs and rats. Results show that it can rapidly enter the prostate and be recovered from prostatic fluid, indicating its ability to penetrate this organ. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



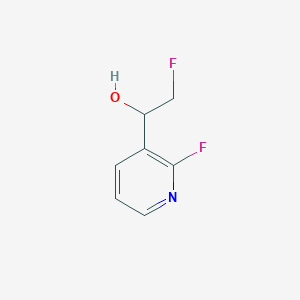

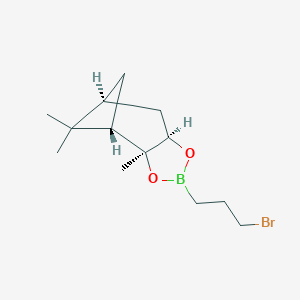
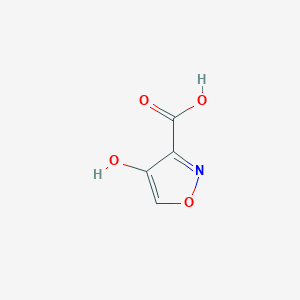
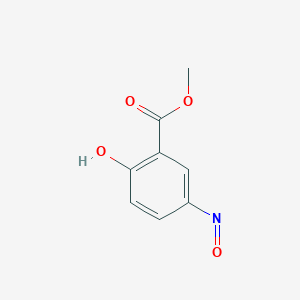

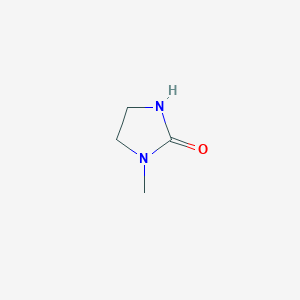
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
